(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine
Description
Properties
IUPAC Name |
(1S)-N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-7,14H,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIIWASETQDPAJ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as CF₃SO₂Na under metal-free conditions . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. Its derivatives may exhibit bioactivity, making it a potential candidate for drug discovery and development .
Medicine
The compound’s unique chemical properties make it a potential candidate for pharmaceutical applications. It can be used to develop new drugs with improved efficacy and stability. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making them more effective in treating various diseases .
Industry
In the industrial sector, (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine can be used in the production of agrochemicals, materials, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
- (1S)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine (CAS: 672906-71-7): This positional isomer substitutes the CF₃ group at the para position. Both compounds share identical molecular weights but differ in predicted boiling points due to symmetry variations .
Enantiomeric Pair: (1S) vs. (1R) Configuration
- (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine (CAS: 1212153-40-6):
The (1R)-enantiomer is a mirror-image counterpart. Enantiomers often exhibit divergent pharmacological profiles due to stereospecific receptor binding. For example, sigma-1 ligands like NE-537 (a related phenylethylamine derivative) show enantiomer-dependent potency .
Bis-Trifluoromethyl Derivatives
- N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine (CAS: 290297-43-7):
This analogue features two CF₃ groups at the 3- and 5-positions of the phenyl ring. The increased electron-withdrawing effects and lipophilicity (logP ~3.5, estimated) may enhance membrane permeability but could also introduce metabolic instability .
Tertiary Amine Analogues
- 1-Methyl-1-(4-trifluoromethylphenyl)ethylamine (CAS: 1020920-65-3):
This tertiary amine lacks the ethyl chain’s secondary amine structure. The bulky methyl group adjacent to the amine may reduce basicity (pKa ~8.5) and alter interactions with biological targets .
Structural and Functional Comparison Table
Biological Activity
(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and metabolic stability. These properties make it a valuable candidate for drug design and development.
The biological activity of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group can influence the compound's binding affinity and selectivity, modulating its biological effects. This mechanism is crucial for understanding how the compound can be utilized in therapeutic contexts.
Biological Applications
- Enzyme Interaction Studies : The compound has been employed as a probe to study enzyme interactions and metabolic pathways. Its unique structure allows for the investigation of various biochemical processes, making it useful in pharmacological research.
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit therapeutic effects relevant to conditions such as diabetes and cancer. Its structural characteristics indicate potential interactions with neurotransmitter systems, which could influence receptor binding profiles.
- Pharmacodynamics and Pharmacokinetics : Research indicates that (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine may affect blood glucose regulation, suggesting its relevance in diabetes management. Additionally, studies on its pharmacokinetics reveal insights into its absorption, distribution, metabolism, and excretion (ADME) properties .
Table 1: Summary of Biological Activities
Case Study 1: Interaction with Receptors
A study explored the interaction of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine with various neurotransmitter receptors. The findings indicated that the compound exhibited significant binding affinity towards certain receptors involved in glucose metabolism, which could have implications for diabetes treatment.
Case Study 2: Anticancer Activity
Another research effort evaluated the anticancer potential of this compound against human cancer cell lines such as A549 and HeLa. Results demonstrated notable cytotoxic effects, suggesting that (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine could serve as a lead compound for developing new anticancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
